Methyl 10-iododecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 10-iododecanoate is an organic compound with the molecular formula C11H21IO2. It is a methyl ester derivative of 10-iododecanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 10-iododecanoate can be synthesized through the esterification of 10-iododecanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid and alcohol mixture with a strong acid such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 10-iododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction Reactions: The compound can be reduced to form methyl 10-decanol.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Methyl 10-decanol.
Reduction: Methyl 10-decanol.
Oxidation: 10-iododecanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 10-iododecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various iodinated compounds.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism studies.
Medicine: Explored for its potential use in radiolabeling and imaging studies due to the presence of iodine.
Industry: Utilized in the production of specialty chemicals and as a reagent in the synthesis of complex molecules
Wirkmechanismus
The mechanism of action of methyl 10-iododecanoate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in radiolabeling, the iodine atom can be detected using imaging techniques, allowing for the tracking of the compound within biological systems. The ester functional group also plays a role in its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Methyl 10-bromodecanoate: Similar structure but with a bromine atom instead of iodine.
Methyl 10-chlorodecanoate: Contains a chlorine atom instead of iodine.
Methyl 10-decanol: The alcohol derivative of methyl 10-iododecanoate.
Uniqueness: The iodine atom also influences the compound’s physical and chemical properties, making it distinct from its bromine and chlorine analogs .
Eigenschaften
CAS-Nummer |
53602-13-4 |
---|---|
Molekularformel |
C11H21IO2 |
Molekulargewicht |
312.19 g/mol |
IUPAC-Name |
methyl 10-iododecanoate |
InChI |
InChI=1S/C11H21IO2/c1-14-11(13)9-7-5-3-2-4-6-8-10-12/h2-10H2,1H3 |
InChI-Schlüssel |
RSMSAUHFYNBLRF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCCI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.